molecular formula C9H18N2O4 B11888250 tert-Butyl ((2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl)carbamate CAS No. 80082-48-0

tert-Butyl ((2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl)carbamate

Cat. No.: B11888250
CAS No.: 80082-48-0
M. Wt: 218.25 g/mol
InChI Key: YDGNNSHWASGTDO-RITPCOANSA-N
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Description

tert-Butyl ((2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl)carbamate is a compound with significant relevance in organic chemistry. It is known for its unique structural features, which include a tert-butyl group, an amino group, and a hydroxy group. This compound is often used as a building block in the synthesis of more complex molecules due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl)carbamate typically involves the protection of amino acids. One common method is the reaction of an amino acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group regenerates the hydroxy group.

Scientific Research Applications

tert-Butyl ((2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which tert-Butyl ((2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl)carbamate exerts its effects involves the interaction of its functional groups with various molecular targets. The amino group can form hydrogen bonds with enzymes and proteins, while the hydroxy group can participate in nucleophilic attacks. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ((2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl)carbamate is unique due to its combination of functional groups, which allows for diverse chemical reactions and applications. Its stability and reactivity make it a valuable compound in various fields of research and industry.

Properties

CAS No.

80082-48-0

Molecular Formula

C9H18N2O4

Molecular Weight

218.25 g/mol

IUPAC Name

tert-butyl N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C9H18N2O4/c1-5(12)6(7(10)13)11-8(14)15-9(2,3)4/h5-6,12H,1-4H3,(H2,10,13)(H,11,14)/t5-,6+/m1/s1

InChI Key

YDGNNSHWASGTDO-RITPCOANSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N)NC(=O)OC(C)(C)C)O

Canonical SMILES

CC(C(C(=O)N)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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